4-(1-Oxoisooctadecyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Oxoisooctadecyl)morpholine is a chemical compound with the molecular formula C22H43NO2 and a molecular weight of 353.58232 g/mol It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxoisooctadecyl)morpholine typically involves the reaction of morpholine with a long-chain fatty acid derivative. One common method is the reaction of morpholine with 1-oxoisooctadecanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxoisooctadecyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted morpholine derivatives .
Scientific Research Applications
4-(1-Oxoisooctadecyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Oxoisooctadecyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog of 4-(1-Oxoisooctadecyl)morpholine, widely used in organic synthesis and as a solvent.
Amorolfine: A morpholine derivative used as an antifungal agent.
Thiophene-Linked 1,2,4-Triazoles: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its long aliphatic chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in non-polar solvents and its ability to interact with lipid membranes, making it valuable in various applications .
Properties
CAS No. |
93920-22-0 |
---|---|
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
16-methyl-1-morpholin-4-ylheptadecan-1-one |
InChI |
InChI=1S/C22H43NO2/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(24)23-17-19-25-20-18-23/h21H,3-20H2,1-2H3 |
InChI Key |
FJQLOXYZLQGRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.